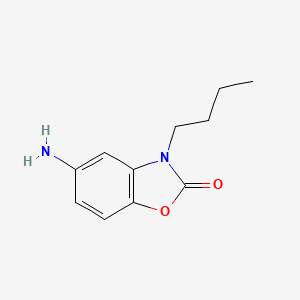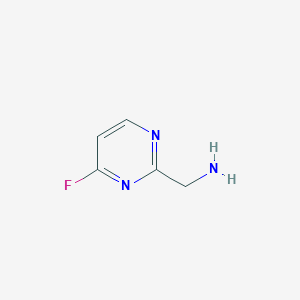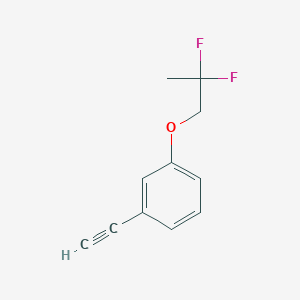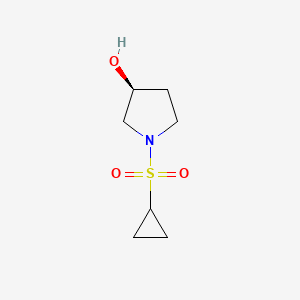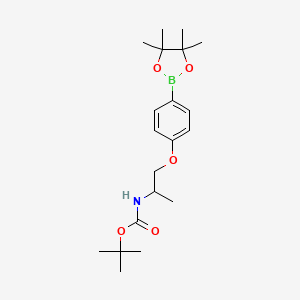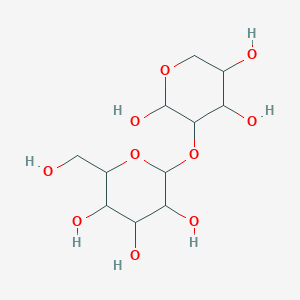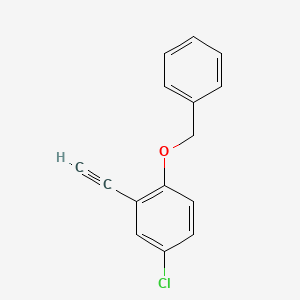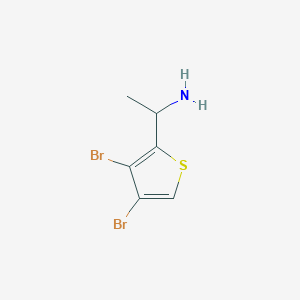
Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1,2-Dichlorovinyl)glutathione: is a glutathione conjugate formed through the interaction of glutathione with 1,2-dichlorovinyl compounds. This compound is of significant interest due to its role in the bioactivation and detoxification processes of halogenated hydrocarbons, which are commonly found in various industrial and environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(1,2-Dichlorovinyl)glutathione is typically synthesized through the conjugation of glutathione with 1,2-dichlorovinyl compounds. The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the 1,2-dichlorovinyl compound, resulting in the formation of the glutathione conjugate .
Industrial Production Methods: The reaction is typically carried out in an aqueous medium at a neutral to slightly basic pH to facilitate the nucleophilic attack .
Chemical Reactions Analysis
Types of Reactions: S-(1,2-Dichlorovinyl)glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidative metabolites.
Reduction: Reduction reactions can lead to the formation of less toxic metabolites.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and other oxidative metabolites.
Reduction: Less toxic metabolites.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(1,2-Dichlorovinyl)glutathione has several scientific research applications, including:
Chemistry: Used as a model compound to study the bioactivation and detoxification pathways of halogenated hydrocarbons.
Biology: Investigated for its role in cellular detoxification processes and its impact on cellular health.
Medicine: Studied for its potential nephrotoxic effects and its role in kidney injury.
Mechanism of Action
The mechanism of action of S-(1,2-Dichlorovinyl)glutathione involves its bioactivation through enzymatic processes. The compound is metabolized by enzymes such as cysteine conjugate β-lyase, leading to the formation of reactive intermediates that can cause cellular damage. The primary molecular targets include renal proximal tubular cells, where the compound induces nephrotoxicity through oxidative stress and mitochondrial dysfunction .
Comparison with Similar Compounds
- S-(1,2-Dichlorovinyl)-L-cysteine
- S-(1,2-Dichlorovinyl)-L-homocysteine
- 1,1,2-Trichloro-3,3,3-trifluoro-1-propene
Comparison: S-(1,2-Dichlorovinyl)glutathione is unique in its formation through the conjugation of glutathione, which plays a crucial role in detoxification pathways. Compared to similar compounds, it has distinct nephrotoxic effects due to its specific enzymatic bioactivation. The presence of the glutathione moiety also influences its reactivity and metabolic fate, making it a valuable compound for studying detoxification mechanisms .
Properties
CAS No. |
175671-72-4 |
|---|---|
Molecular Formula |
C12H17Cl2N3O6S |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1 |
InChI Key |
IXARYIJEQUJTIZ-AXUBEFTGSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)
